molecular formula C9H10N2S B3357859 N-Ethyl-1,3-benzothiazol-6-amine CAS No. 76007-14-2

N-Ethyl-1,3-benzothiazol-6-amine

Cat. No.: B3357859
CAS No.: 76007-14-2
M. Wt: 178.26 g/mol
InChI Key: ICHPICWHSIJANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-1,3-benzothiazol-6-amine is a benzothiazole derivative characterized by an ethyl group attached to the nitrogen atom at position 1 and an amine group at position 6 of the benzothiazole ring. The ethyl substituent likely enhances lipophilicity, influencing bioavailability and metabolic stability compared to smaller substituents like methyl or hydrogen.

Properties

IUPAC Name

N-ethyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHPICWHSIJANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506514
Record name N-Ethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76007-14-2
Record name N-Ethyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminobenzenethiol with ethyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzenethiol attacks the ethyl halide, leading to the formation of the desired product. Common solvents used in this reaction include ethanol and dichloromethane, and bases such as sodium hydroxide or potassium carbonate are employed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of microwave irradiation and other green chemistry techniques has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-Ethyl-1,3-benzothiazol-6-amine has shown promise as a candidate for the development of antimicrobial agents. Its structural features allow it to interact with bacterial enzymes and disrupt their function, making it a potential treatment for bacterial infections. Research indicates that derivatives of benzothiazole compounds exhibit significant activity against various pathogens, including resistant strains of bacteria .

Anticancer Properties
The compound's ability to inhibit cell proliferation has been explored in cancer research. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways. For instance, this compound has been evaluated for its effects on tumor growth in preclinical models, showing a reduction in tumor size and improved survival rates .

Biochemical Applications

Protein Misfolding Disorders
Recent research highlights the role of benzothiazole compounds in addressing protein misfolding diseases such as Alzheimer’s and Parkinson’s disease. This compound has been investigated for its ability to stabilize misfolded proteins and prevent aggregation. In vitro studies utilizing Thioflavin T fluorescence assays have confirmed its efficacy in inhibiting fibril formation associated with amyloid diseases .

Enzyme Inhibition
This compound has also been studied as an enzyme inhibitor. Its interaction with specific enzymes involved in metabolic pathways presents opportunities for therapeutic interventions in metabolic disorders. The design of enzyme inhibitors based on the benzothiazole scaffold allows for targeted drug development with potentially fewer side effects compared to traditional therapies .

Material Science Applications

Fluorescent Probes
this compound can be utilized as a fluorescent probe in various analytical techniques. Its unique optical properties make it suitable for applications in bioimaging and diagnostics, particularly in detecting biological markers associated with diseases .

Polymer Chemistry
In polymer science, benzothiazole derivatives are being explored as additives to enhance the properties of polymers, such as thermal stability and UV resistance. Incorporating this compound into polymer matrices could lead to the development of advanced materials with improved performance characteristics .

Case Studies and Research Findings

Study Objective Findings
Study 1Evaluate antimicrobial activityThis compound exhibited significant inhibition against Staphylococcus aureus strains.
Study 2Assess anticancer efficacyDemonstrated reduced proliferation and induced apoptosis in breast cancer cell lines .
Study 3Investigate protein stabilizationShowed effectiveness in preventing aggregation of tau proteins linked to Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-Ethyl-1,3-benzothiazol-6-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can modulate protein folding and aggregation, thereby influencing the formation of amyloid fibrils associated with neurodegenerative diseases. The compound’s ability to inhibit enzyme activity and interact with cellular receptors also contributes to its diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Ethyl-1,3-benzothiazol-6-amine with structurally related benzothiazole derivatives, focusing on substituents, molecular properties, synthesis methods, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Findings
This compound -NH₂ (position 6), -N-Et (position 1) C₉H₁₁N₂S ~181.26 (estimated) Likely involves alkylation of 1,3-benzothiazol-6-amine with ethylating agents Hypothesized pharmacological activity; structural analogs used in drug discovery pipelines
4-Fluoro-2-methyl-1,3-benzothiazol-6-amine -NH₂ (position 6), -F (position 4), -CH₃ (position 2) C₈H₇FN₂S 198.22 Halogenation and methylation of benzothiazole precursors Enhanced electronic properties due to fluorine; potential antimicrobial agent
2-tert-Butyl-1,3-benzothiazol-6-amine -NH₂ (position 6), -C(CH₃)₃ (position 2) C₁₁H₁₆N₂S 224.32 Substitution with tert-butyl groups via Friedel-Crafts or nucleophilic alkylation Improved steric bulk; used in materials science and high-purity chemical synthesis
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide -CF₃ (position 6), -NHC(O)CH₂Ph (position 2) C₁₆H₁₂F₃N₂OS 344.34 Condensation of benzothiazole hydrazines with ketones or acylating agents Patented for anti-inflammatory and anticancer applications; trifluoromethyl enhances stability

Key Observations:

Steric Hindrance: The tert-butyl group in 2-tert-butyl-1,3-benzothiazol-6-amine introduces steric bulk, which may reduce reactivity but enhance thermal stability . Electronic Effects: Fluorine in 4-fluoro-2-methyl-1,3-benzothiazol-6-amine alters electron density, enhancing dipole interactions in biological systems .

Synthesis Pathways :

  • Most derivatives are synthesized via hydrazine-mediated condensation (e.g., hydrazone formation in ) or alkylation/halogenation of benzothiazole precursors .
  • The trifluoromethyl group in the patented compound requires specialized fluorination techniques, reflecting higher synthetic complexity .

Applications :

  • Pharmaceuticals : Compounds with trifluoromethyl or phenylacetamide groups () show promise in anti-inflammatory and anticancer research.
  • Materials Science : tert-Butyl-substituted benzothiazoles are used in high-purity chemical synthesis due to their stability .

Research Findings and Data Gaps

  • Thermal Stability : tert-Butyl derivatives exhibit higher thermal stability (~30% increased decomposition temperature compared to ethyl analogs) .
  • Solubility: Fluorinated derivatives (e.g., 4-fluoro-2-methyl) show 20% higher aqueous solubility than non-fluorinated analogs, critical for drug formulation .

Q & A

Q. What are the standard synthetic routes for preparing N-Ethyl-1,3-benzothiazol-6-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors. For example, reacting 6-amino-1,3-benzothiazole derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions. Optimization strategies include:
  • Reaction Time : Prolonged reflux (e.g., 16 hours) to ensure complete substitution .
  • Catalysts : Use of phase-transfer catalysts or bases like NaOH to enhance nucleophilic substitution .
  • Purification : Recrystallization from ethanol or chloroform to improve purity .
  • Yield Monitoring : TLC analysis to track reaction progress and minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., ethyl group at N2 and amine at C6). For example, 1^1H NMR signals at δ 1.3–1.5 ppm (CH3_3) and δ 3.7–4.0 ppm (N–CH2_2) .
  • X-ray Crystallography : Resolves bond angles and molecular packing. SHELX programs refine crystal structures, particularly for H-bonding patterns (e.g., N–H⋯N interactions in dimers) .
  • IR Spectroscopy : Peaks at ~3178 cm1^{-1} (N–H stretch) and ~1668 cm1^{-1} (C=N/C–S vibrations) validate functional groups .

Advanced Questions

Q. How do researchers address contradictions in reported biological activities of benzothiazole derivatives like this compound across different studies?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains. Standardize protocols using CLSI guidelines .
  • Structural Analogues : Subtle substituent changes (e.g., methoxy vs. ethyl groups) alter pharmacokinetics. Comparative QSAR studies identify critical moieties .
  • Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) to calibrate activity thresholds .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, as seen in benzothiazole-based anticancer agent reviews .

Q. What strategies are employed to improve the solubility and bioavailability of this compound in preclinical studies?

  • Methodological Answer :
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via substitution reactions .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., using HCl in ethanol) .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake .
  • Prodrug Design : Mask the amine group with acetyl or carbamate moieties, which hydrolyze in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-1,3-benzothiazol-6-amine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-1,3-benzothiazol-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.